Hydrogen-Bond Acceptor Count: Methoxymethyl vs. Methyl at Position 2 Enables Enhanced Polar Interactions
The methoxymethyl substituent at position 2 of the target compound contributes two hydrogen-bond acceptor atoms (ether oxygen plus the pyrazole/quinazolinone carbonyls), yielding a total HBA of 5. The direct 2-methyl analog (2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one) lacks the ether oxygen and displays an HBA of only 3 [1]. This difference in HBA count quantitatively alters the compound's capacity for directed polar interactions with biological targets, as HBA is a key descriptor in pharmacophore modeling and ligand–protein docking scores [2].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | HBA = 5 |
| Comparator Or Baseline | 2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one: HBA = 3 |
| Quantified Difference | ΔHBA = +2 (67% increase in HBA count) |
| Conditions | Computed from molecular structures; HBA defined by Lipinski's Rule of 5 convention (N and O atoms) |
Why This Matters
A higher HBA count directly impacts pharmacophore-based virtual screening hit rates and may enable distinct hydrogen-bonding interaction patterns with kinase hinge regions or GABA receptor binding pockets, making the target compound non-substitutable with the 2-methyl analog in target-focused screening cascades [2].
- [1] Sildrug Database. 2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (HBA=5) vs. 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (C₁₇H₁₅N₃O, MW 277.32, HBA=3). View Source
- [2] Metwally NH, Mohamed MS. Pyrazoloquinazoline derivatives: Synthesis, reactions, and biological applications. Synthetic Communications. 2018;48(7):721–746. View Source
